molecular formula C4H2ClNOS B3052979 1,2-Thiazole-3-carbonyl chloride CAS No. 49672-77-7

1,2-Thiazole-3-carbonyl chloride

Cat. No.: B3052979
CAS No.: 49672-77-7
M. Wt: 147.58 g/mol
InChI Key: FGGLAFQQOCBWMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Thiazole-3-carbonyl chloride is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazole family, which is known for its significant role in various biological and chemical applications. The presence of the carbonyl chloride group makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Thiazole-3-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of thiazole with phosgene (COCl₂) under controlled conditions. This reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalysts to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,2-Thiazole-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: This compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed:

    Amides, Esters, and Thioesters: Formed through substitution reactions.

    Oxidized and Reduced Thiazoles: Resulting from oxidation and reduction reactions.

    Cyclized Heterocycles: Formed through cyclization reactions.

Scientific Research Applications

1,2-Thiazole-3-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of antimicrobial and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and photographic sensitizers.

Mechanism of Action

The mechanism of action of 1,2-thiazole-3-carbonyl chloride largely depends on its reactivity with other molecules. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets such as enzymes and receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

    Thiazole: A basic scaffold found in many natural products and synthetic drugs.

    Benzothiazole: Known for its applications in the synthesis of dyes and pharmaceuticals.

    Oxazole: Another five-membered heterocycle with similar reactivity but containing an oxygen atom instead of sulfur.

Uniqueness: 1,2-Thiazole-3-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts high reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.

Properties

IUPAC Name

1,2-thiazole-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNOS/c5-4(7)3-1-2-8-6-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGLAFQQOCBWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSN=C1C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90615405
Record name 1,2-Thiazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49672-77-7
Record name 1,2-Thiazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Thiazole-3-carbonyl chloride
Reactant of Route 2
1,2-Thiazole-3-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
1,2-Thiazole-3-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
1,2-Thiazole-3-carbonyl chloride
Reactant of Route 5
1,2-Thiazole-3-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
1,2-Thiazole-3-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.